(+)-Chloramphenicol

Description

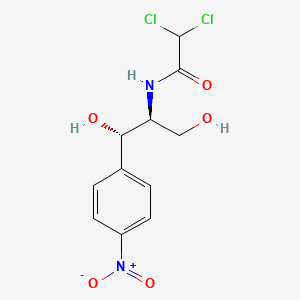

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZWVCIJKGZOK-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158453 | |

| Record name | Dextramycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-90-7 | |

| Record name | (+)-Chloramphenicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextramycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextramycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(R*,R*)]-2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXTRAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0PWV2Z3IW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (+)-Chloramphenicol on the 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol, a broad-spectrum antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in prokaryotes.[1] Its primary target is the 50S ribosomal subunit, where it interferes with the crucial process of peptide bond formation.[2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of (+)-chloramphenicol, detailing its binding site, its impact on the peptidyl transferase center (PTC), and the context-specific nature of its inhibitory activity. This document synthesizes data from crystallographic, cryo-electron microscopy, and biochemical studies to offer an in-depth resource for researchers in microbiology, structural biology, and antibiotic drug development.

Core Mechanism of Action: Inhibition of Peptidyl Transferase

This compound functions by binding to the 50S subunit of the bacterial 70S ribosome and inhibiting the peptidyl transferase activity.[3] This enzymatic activity, intrinsic to the 23S ribosomal RNA (rRNA) of the 50S subunit, is responsible for catalyzing the formation of peptide bonds between amino acids during the elongation phase of protein synthesis.[1][3] By obstructing the peptidyl transferase center, chloramphenicol effectively halts the extension of the nascent polypeptide chain, leading to the cessation of bacterial growth.[1]

The binding of chloramphenicol is specific to the bacterial ribosome, with a significantly lower affinity for the 60S ribosomal subunit in eukaryotic cells, which accounts for its selective antibacterial activity.[1] However, it is noteworthy that mitochondrial ribosomes exhibit sensitivity to chloramphenicol, which can lead to adverse effects in humans.[3]

Binding Site within the Peptidyl Transferase Center

High-resolution structural studies have precisely mapped the binding site of chloramphenicol within a hydrophobic crevice at the A-site of the peptidyl transferase center.[4][5] The drug molecule is positioned to overlap with the binding site of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA).[5]

Key interactions occur with specific nucleotides of the 23S rRNA, primarily within domains II and V.[3] In Escherichia coli, these interactions involve nucleotides such as C2611 and C2612.[3][6][7] The nitrobenzene ring of chloramphenicol engages in π-stacking interactions with the base of C2452, further stabilizing its position within the PTC.[5] This strategic placement physically obstructs the proper accommodation of the aminoacyl-tRNA in the A-site, thereby preventing the formation of a peptide bond.[5]

Context-Specific Inhibition

Contrary to the initial understanding of chloramphenicol as a universal inhibitor of peptide bond formation, recent studies have revealed a more nuanced, context-specific mechanism of action.[5][8] The inhibitory efficacy of chloramphenicol is dependent on the amino acid sequence of the nascent polypeptide chain.[8][9] Specifically, the presence of small amino acids like alanine, serine, or threonine at the penultimate position of the growing peptide enhances the inhibitory effect of chloramphenicol.[8] Conversely, the presence of glycine in either the P-site or A-site of the PTC can counteract the inhibitory action of the drug.[10] This context-dependent inhibition is attributed to direct interactions between the nascent peptide and the bound antibiotic, which can either stabilize or hinder the drug's association with the ribosome.[8]

Quantitative Data on Chloramphenicol-Ribosome Interactions

The following tables summarize key quantitative data from various studies on the interaction of chloramphenicol and its analogs with the bacterial ribosome.

| Parameter | Value | Organism/System | Experimental Condition | Reference |

| Dissociation Constant (Kd) | 2.2 x 10⁻⁶ M | E. coli ribosomes | 0°C | [11] |

| Inhibition Constant (Ki) | 0.7 µM | E. coli cell-free system | Initial competitive inhibition phase | [12] |

| Ki (Thiamphenicol) | 0.45 µM | E. coli cell-free system | [12] | |

| Ki (Tevenel) | 1.7 µM | E. coli cell-free system | [12] | |

| Apparent Dissociation Constant (KDapp) (His-CAM) | 0.24 ± 0.06 µM | E. coli ribosomes | [5] |

| Compound | Inhibition Constant (Ki) | Organism/System | Reference |

| L-Phe-CA (analog 2) | 18.0 µM | E. coli cell-free system | [13] |

| Gly-CA (analog 3) | 5.5 µM | E. coli cell-free system | [13] |

| L-Phe-Gly-CA (analog 4) | 1.5 µM | E. coli cell-free system | [13] |

Visualizing the Mechanism and Experimental Workflows

Mechanism of Action of Chloramphenicol

Caption: Mechanism of chloramphenicol action on the 50S ribosomal subunit.

Experimental Workflow: X-ray Crystallography of Ribosome-Chloramphenicol Complex

Caption: Workflow for X-ray crystallography of ribosome-chloramphenicol complexes.

Logical Relationship: Context-Specific Inhibition by Chloramphenicol

Caption: Context-dependent inhibition by chloramphenicol.

Detailed Experimental Protocols

X-ray Crystallography of the Thermus thermophilus 70S Ribosome in Complex with Chloramphenicol

This protocol is a synthesized representation based on high-resolution crystallographic studies.[4][14]

-

Ribosome Preparation: 70S ribosomes are purified from Thermus thermophilus cells. The purity and integrity of the ribosomes are assessed by gel electrophoresis and functional assays.

-

Complex Formation: Purified 70S ribosomes are incubated with a molar excess of chloramphenicol. The incubation is typically carried out at a specific temperature (e.g., 37°C) for a defined period to ensure complex formation.

-

Crystallization: The ribosome-chloramphenicol complex is crystallized using vapor diffusion methods. This involves mixing the complex with a crystallization solution containing precipitants (e.g., polyethylene glycol) and salts, and equilibrating it against a reservoir solution.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination: The structure is solved by molecular replacement using a known ribosome structure as a model. The electron density map is then used to unambiguously place the chloramphenicol molecule within the binding site.

-

Refinement and Analysis: The model is refined against the diffraction data to optimize the fit. The final structure is analyzed to identify specific interactions between chloramphenicol and the 23S rRNA nucleotides.

Cryo-Electron Microscopy (Cryo-EM) of Ribosomal Precursors with Chloramphenicol

This protocol is based on studies investigating the effect of chloramphenicol on ribosome biogenesis.[15][16][17][18]

-

Cell Culture and Treatment: E. coli cells are cultured to a specific growth phase. A sub-inhibitory concentration of chloramphenicol (e.g., 7 µg/mL) is added to the culture to induce the accumulation of ribosomal precursor particles.[17]

-

Cell Lysis and Ribosome Fractionation: Cells are harvested and lysed. The cell lysate is subjected to sucrose gradient centrifugation to separate different ribosomal particles (30S, 50S, 70S, and precursors).[15][17]

-

Sample Preparation for Cryo-EM: Fractions containing the 50S ribosomal subunit precursors are collected and concentrated. The sample is applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane to vitrify the sample.

-

Data Acquisition: The frozen grids are imaged using a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) are collected.

-

Image Processing and 3D Reconstruction: Individual particle images are picked from the micrographs and classified into different conformational states. These images are then used to reconstruct a three-dimensional density map of the ribosomal precursor-chloramphenicol complex.

-

Model Building and Analysis: An atomic model of the complex is built into the cryo-EM density map. The model is analyzed to understand how chloramphenicol binding interferes with the maturation of the 50S subunit.[15][16]

In Vitro Binding Assay (Competition Assay)

This protocol is adapted from studies measuring the binding affinity of chloramphenicol and its analogs.[5]

-

Reagents and Buffers: Prepare purified E. coli 70S ribosomes, a fluorescently labeled antibiotic that binds to the 50S subunit (e.g., BODIPY-ERY), and solutions of chloramphenicol and its analogs at various concentrations. The binding buffer typically contains HEPES-KOH, NH₄Cl, and Mg(CH₃COO)₂.[5]

-

Complex Formation: Incubate a fixed concentration of ribosomes with a fixed concentration of the fluorescently labeled antibiotic until equilibrium is reached.

-

Competition: Add increasing concentrations of unlabeled chloramphenicol or its analogs to the pre-formed fluorescent complex.

-

Equilibration and Measurement: Allow the mixture to incubate until a new equilibrium is established. Measure the fluorescence polarization or anisotropy of the samples.

-

Data Analysis: The decrease in fluorescence polarization with increasing concentrations of the competitor is used to calculate the binding affinity (e.g., KDapp or IC₅₀) of chloramphenicol or its analogs.

Ribosome Footprinting (RIBO-seq) with Chloramphenicol Treatment

This protocol is a general outline for studying translation dynamics in the presence of chloramphenicol.[19][20][21]

-

Cell Culture and Treatment: Grow a bacterial culture to mid-log phase. Treat the culture with chloramphenicol (e.g., 100 µg/mL) for a short duration (e.g., 1 minute) to arrest translation.[19]

-

Cell Harvesting and Lysis: Rapidly harvest the cells, for instance, by flash-freezing in liquid nitrogen to prevent changes in ribosome occupancy.[20][21] Lyse the cells in a buffer containing chloramphenicol to maintain the arrested state.

-

Nuclease Digestion: Treat the lysate with a nuclease (e.g., RNase I) to digest mRNA that is not protected by ribosomes. This results in "ribosome footprints," which are the mRNA fragments shielded by the ribosome.

-

Ribosome Recovery: Isolate the ribosome-footprint complexes, typically by sucrose gradient centrifugation or size exclusion chromatography.

-

RNA Extraction and Library Preparation: Extract the RNA from the isolated ribosome complexes. The ~30 nucleotide footprints are then purified and used to prepare a cDNA library for high-throughput sequencing.

-

Sequencing and Data Analysis: Sequence the library and map the reads back to the transcriptome. This provides a snapshot of the positions of all ribosomes at the moment of cell harvesting, revealing sites of chloramphenicol-induced stalling.

Conclusion

This compound remains a cornerstone for understanding the mechanics of the bacterial ribosome. Its mechanism, centered on the inhibition of the peptidyl transferase center, is a classic example of targeted antibiotic action. Modern structural and biochemical techniques have refined this model, revealing a sophisticated, context-dependent mode of inhibition. For researchers and drug developers, this detailed understanding of chloramphenicol's interaction with the 50S ribosomal subunit provides a robust framework for the development of novel antibiotics that can overcome existing resistance mechanisms and for the continued exploration of the fundamental processes of protein synthesis.

References

- 1. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 2. ldh.la.gov [ldh.la.gov]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A conserved chloramphenicol binding site at the entrance to the ribosomal peptide exit tunnel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.regionh.dk [research.regionh.dk]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Kinetic studies of peptide bond formation. Effect of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of ribosomal peptidyltransferase by chloramphenicol. Kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aminoacyl analogs of chloramphenicol: examination of the kinetics of inhibition of peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chloramphenicol Interferes with 50S Ribosomal Subunit Maturation via Direct and Indirect Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chloramphenicol Interferes with 50S Ribosomal Subunit Maturation via Direct and Indirect Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Video: RIBO-seq in Bacteria: a Sample Collection and Library Preparation Protocol for NGS Sequencing [jove.com]

- 20. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the (+)-Chloramphenicol Biosynthetic Pathway in Streptomyces venezuelae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol, a broad-spectrum antibiotic, is a secondary metabolite produced by the soil bacterium Streptomyces venezuelae. Its unique chemical structure, featuring a p-nitrophenyl group and a dichloroacetyl moiety, has made its biosynthesis a subject of extensive research. This technical guide provides a comprehensive overview of the (+)-chloramphenicol biosynthetic pathway, detailing the genetic and enzymatic machinery, regulatory networks, and experimental methodologies for its study. Quantitative data are summarized in structured tables, and key experimental protocols are provided. Visual diagrams generated using Graphviz illustrate the intricate signaling pathways and experimental workflows, offering a valuable resource for researchers in natural product biosynthesis and drug development.

The Chloramphenicol Biosynthetic Gene Cluster

The biosynthesis of chloramphenicol in Streptomyces venezuelae is orchestrated by a dedicated gene cluster. Comparative genomic analyses have identified an extended cluster of genes, from sven0913 to sven0929, that are essential for the production of this antibiotic.[1][2][3] These genes encode the enzymes responsible for the entire biosynthetic pathway, as well as regulatory and transport proteins.

Table 1: Genes of the Chloramphenicol Biosynthetic Cluster and their Functions [2][3]

| Gene (sven no.) | Proposed Name | Putative Function |

| sven0913 | cmlR | Transcriptional activator |

| sven0914 | cmlL | Phosphopantetheinyl transferase |

| sven0915 | cmlN | Na+/H+ antiporter |

| sven0916 | cmlF | Chloramphenicol efflux pump |

| sven0917 | cmlE | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase |

| sven0918 | cmlD | 4-amino-4-deoxychorismate mutase |

| sven0919 | cmlC | 4-amino-4-deoxyprephenate dehydrogenase |

| sven0920 | cmlB | 4-amino-4-deoxychorismate synthase |

| sven0921 | cmlA | Nonheme iron monooxygenase (β-hydroxylation) |

| sven0922 | cmlP | Non-ribosomal peptide synthetase (NRPS) |

| sven0923 | cmlH | Amidase |

| sven0924 | cmlI | N-oxygenase |

| sven0925 | cmlM | Acyl carrier protein (ACP) |

| sven0926 | cmlJ | Short-chain dehydrogenase |

| sven0927 | cmlK | Acyl-CoA-ACP synthetase |

| sven0928 | - | Unknown |

| sven0929 | - | Unknown |

The Biosynthetic Pathway: From Primary Metabolism to Chloramphenicol

The biosynthesis of chloramphenicol begins with precursors from primary metabolism, specifically the shikimate pathway.

Formation of the p-Aminophenylalanine (PAPA) Moiety

The pathway commences with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), intermediates of glycolysis and the pentose phosphate pathway, respectively. This reaction is catalyzed by a dedicated 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (CmlE) encoded within the gene cluster.[2] The resulting DAHP enters the shikimate pathway, leading to the formation of chorismic acid.

Chorismic acid serves as a critical branch point. In the chloramphenicol pathway, it is converted to 4-amino-4-deoxychorismate (ADC) by the enzyme 4-amino-4-deoxychorismate synthase (CmlB).[2] Subsequently, ADC is isomerized to 4-amino-4-deoxyprephenate by 4-amino-4-deoxychorismate mutase (CmlD).[2] The final step in the formation of the aromatic core is the dehydrogenation of 4-amino-4-deoxyprephenate to p-aminophenylpyruvate, catalyzed by 4-amino-4-deoxyprephenate dehydrogenase (CmlC).[2]

Assembly and Tailoring of the Final Molecule

The subsequent steps involve a non-ribosomal peptide synthetase (NRPS) system. The p-aminophenylpyruvate is activated and tethered to an acyl carrier protein (ACP), CmlM.[2] The NRPS, CmlP, is believed to be involved in the subsequent modifications.[2] A key step is the N-oxygenation of the amino group, a six-electron oxidation catalyzed by the di-iron N-oxygenase, CmlI, which converts the aryl-amine precursor to the final aryl-nitro group of chloramphenicol.[4][5][6] This process proceeds through hydroxylamine and nitroso intermediates without their dissociation from the enzyme.[4]

Quantitative Data

Precise quantitative data for all enzymatic steps in the chloramphenicol pathway are not exhaustively available in the literature. However, kinetic parameters for the key N-oxygenase, CmlI, have been determined.

Table 2: Kinetic Parameters for the N-oxygenase CmlI [4][7]

| Parameter | Value | Condition |

| KD for NH2-CAM binding to P intermediate | 8.5 ± 1.5 mM | pH 9, 4°C |

| kf for P intermediate reaction with NH2-CAM | 79.6 ± 5 s-1 | pH 9, 4°C |

| kr for P intermediate reaction with NH2-CAM | ≈ 0 s-1 | pH 9, 4°C |

| P intermediate decay t1/2 | 3 hours | pH 9, 4°C, in absence of substrate |

Regulation of Chloramphenicol Biosynthesis

The production of chloramphenicol is tightly regulated at the transcriptional level, involving a network of pathway-specific and global regulators.

Key Transcriptional Regulators

-

CmlR (sven0913): A pathway-specific transcriptional activator encoded within the gene cluster. CmlR is essential for the expression of the biosynthetic genes.[2][8]

-

AdpA: A global transcriptional regulator that plays a crucial role in morphological differentiation and secondary metabolism in Streptomyces. AdpA positively regulates chloramphenicol production, potentially by activating the expression of cmlR.[8][9][10]

-

Lsr2: A nucleoid-associated protein that acts as a global repressor of many secondary metabolite gene clusters, including the chloramphenicol cluster. Lsr2 binds to AT-rich regions within the cluster, leading to gene silencing.[11][12][13][14] There is evidence suggesting that AdpA may compete with Lsr2 for binding sites, thereby alleviating Lsr2-mediated repression.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the chloramphenicol biosynthetic pathway.

Gene Knockout in Streptomyces venezuelae using CRISPR/Cas9 (pCRISPomyces-2)

This protocol outlines the steps for creating a targeted gene deletion in S. venezuelae using the pCRISPomyces-2 system.[15][16][17][18]

Workflow Diagram:

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. New Insights into Chloramphenicol Biosynthesis in Streptomyces venezuelae ATCC 10712 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CmlI N-Oxygenase Catalyzes the Final Three Steps in Chloramphenicol Biosynthesis without Dissociation of Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 6. CmlI is an N-oxygenase in the biosynthesis of chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CmlI N-Oxygenase Catalyzes the Final Three Steps in Chloramphenicol Biosynthesis without Dissociation of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AdpA Positively Regulates Morphological Differentiation and Chloramphenicol Biosynthesis in Streptomyces venezuelae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. AdpA Positively Regulates Morphological Differentiation and Chloramphenicol Biosynthesis in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. LsrL modulates Lsr2-induced chromatin structure to tune biosynthetic gene cluster regulation in Streptomyces venezuelae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Silencing cryptic specialized metabolism in Streptomyces by the nucleoid-associated protein Lsr2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

- 16. actinobase.org [actinobase.org]

- 17. CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Discovery, Biosynthesis, and Isolation of (+)-Chloramphenicol from Streptomyces venezuelae

Audience: Researchers, scientists, and drug development professionals.

Abstract: This whitepaper provides a comprehensive technical overview of the landmark discovery of Chloramphenicol, the first broad-spectrum antibiotic isolated from a soil actinomycete. It details the biosynthetic pathway of the molecule within Streptomyces venezuelae and presents detailed experimental protocols for the fermentation, isolation, purification, and quantification of the natural (+)-Chloramphenicol. Quantitative data on production yields and physicochemical properties are summarized for reference. The guide is intended to serve as a detailed resource for professionals in natural product discovery and antibiotic development.

Discovery and Historical Context

In November 1947, a collaborative effort between scientists at Parke, Davis and Company, Yale University, and the Army Medical Center led to the announcement of a new, potent antibiotic named Chloramphenicol (originally called Chloromycetin).[1][2] The discovery was the result of a systematic screening of soil samples from around the world for antimicrobial activity.[1] The producing organism, a soil bacterium, was isolated by Yale scientist Paul Burkholder from a mulched soil sample collected near Caracas, Venezuela.[1][2] This actinomycete was subsequently named Streptomyces venezuelae.[1][3]

Chloramphenicol was revolutionary as the first broad-spectrum antibiotic, demonstrating inhibitory activity against a wide range of Gram-positive and Gram-negative bacteria, as well as rickettsial diseases like typhoid fever, for which no effective treatment was previously known.[1][4] A team at Parke-Davis, led by chemist Mildred Rebstock, successfully determined its chemical structure and, in 1949, achieved the first laboratory synthesis of a naturally occurring antibiotic, a milestone that enabled large-scale production.[2][5][6]

Biosynthesis of Chloramphenicol

The biosynthesis of Chloramphenicol in Streptomyces venezuelae begins with the shikimate pathway, a common route for the synthesis of aromatic compounds in microorganisms.[7] The pathway branches off at the intermediate chorismic acid.

The key steps are:

-

Chorismic Acid Conversion: The pathway dedicated to Chloramphenicol biosynthesis starts with the conversion of chorismic acid to 4-amino-4-deoxychorismate.[7]

-

Formation of p-Aminophenylalanine (PAPA): A series of enzymatic steps converts 4-amino-4-deoxychorismate into the key intermediate L-p-aminophenylalanine (PAPA).

-

Peptide Synthesis and Modification: A non-ribosomal peptide synthetase (NRPS) recognizes and activates PAPA.[8] Subsequent hydroxylation, N-acylation with a dichloroacetyl group, and other modifications lead to the final Chloramphenicol molecule.[8][9]

The genetic blueprint for this process is encoded within a dedicated chloramphenicol biosynthetic gene cluster (BGC) in the S. venezuelae genome.[10][11]

Experimental Protocols for Isolation and Analysis

The isolation of Chloramphenicol from S. venezuelae involves fermentation to produce the antibiotic, followed by extraction from the culture medium and subsequent purification.

Protocol for Fermentation of Streptomyces venezuelae

This protocol is based on submerged culture methods described for antibiotic production.[12][13]

-

Strain and Media Preparation:

-

Strain: Streptomyces venezuelae ATCC 10712.

-

Seed Culture Medium (GYM): Glucose (4 g/L), Yeast Extract (4 g/L), Malt Extract (10 g/L). Adjust pH to 7.2 before autoclaving.

-

Production Medium (GSL): Glycerol (10 g/L), L-Serine (1 g/L), Sodium Lactate (5 g/L), K₂HPO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L), FeSO₄·7H₂O (0.01 g/L). Adjust pH to 7.0.[13]

-

-

Inoculation and Seed Culture:

-

Inoculate a loopful of S. venezuelae spores or mycelial fragments into 50 mL of sterile GYM medium in a 250 mL baffled flask.

-

Incubate at 28-30°C with vigorous shaking (220 rpm) for 48-72 hours until a dense culture is obtained.

-

-

Production Culture:

-

Transfer the seed culture (5% v/v) into the production medium. For laboratory scale, use 1 L of GSL medium in a 2 L baffled flask or a benchtop fermentor.

-

Incubate under aerobic conditions at 28-30°C with agitation for 10 to 15 days.[12] Monitor growth and antibiotic production periodically. Chloramphenicol production typically coincides with the stationary phase of growth.[14]

-

Protocol for Extraction and Purification

This protocol is a representative method based on early solvent extraction techniques.[12]

-

Harvest and Clarification:

-

After the fermentation period, harvest the culture broth.

-

Separate the mycelium from the culture liquid by centrifugation (e.g., 8,000 x g for 20 minutes).

-

Collect the supernatant, which contains the secreted Chloramphenicol.

-

-

Solvent Extraction:

-

Adjust the pH of the supernatant to be slightly acidic (pH 5.0-6.0) to ensure Chloramphenicol is in a neutral form.

-

Extract the supernatant three times with an equal volume of a water-immiscible organic solvent such as ethyl acetate.

-

Combine the organic extracts.

-

-

Concentration and Crystallization:

-

Dry the combined organic extract over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude oily or solid residue.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., hot water or an ethylene dichloride/petroleum ether mixture) to yield crystalline Chloramphenicol. Further purification can be achieved using silica gel column chromatography if needed.

-

Protocol for Quantification by HPLC

This modern protocol allows for accurate quantification of Chloramphenicol in culture supernatants.[7]

-

Sample Preparation:

-

Take a sample of the culture broth and centrifuge to pellet the mycelium.

-

Filter the supernatant through a 0.2 µm polysulfone syringe filter.

-

-

HPLC Conditions:

-

System: Agilent 1100 HPLC system or equivalent with a diode array detector.

-

Column: C18 reverse-phase column (e.g., Spherisorb 5-µm ODS2, 4.6 by 250 mm).

-

Mobile Phase: A gradient of water and methanol.

-

Injection Volume: 20 µL.

-

Detection: Monitor absorbance at 273 nm.

-

-

Quantification:

-

Prepare a standard curve using pure Chloramphenicol of known concentrations.

-

Calculate the concentration in the samples by comparing the peak area to the standard curve.

-

Quantitative Data

Production Yields of Chloramphenicol

The yield of Chloramphenicol is highly dependent on the specific strain, culture medium, and fermentation conditions.

| S. venezuelae Strain | Culture Conditions | Yield | Reference |

| ATCC 10712 | Liquid MYM medium, 36 hours | 20.60 ± 0.27 mg/L | [8] |

| ATCC 10595 | Liquid MYM medium, 36 hours | 1.25 ± 0.07 mg/L | [8] |

| M1582 (engineered) | Liquid GYM medium, 72 hours | ~3.5 µg/mL (3.5 mg/L) | [7] |

Physicochemical Properties of Chloramphenicol

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂Cl₂N₂O₅ | [15] |

| Molecular Weight | 323.13 g/mol | [15] |

| Appearance | White to yellowish-white needle-like crystals | [16] |

| Melting Point | 150.5 - 151.5 °C | [15] |

| Solubility in Water | 2.5 g/L | [16] |

| Solubility in Ethanol | Soluble (stock solutions of 25-34 mg/mL can be made) | [16] |

| Stereochemistry | (+)-threo isomer is biologically active | [17] |

Conclusion

The discovery and isolation of Chloramphenicol from Streptomyces venezuelae was a pivotal moment in the history of medicine, heralding the era of broad-spectrum antibiotics. The processes of fermentation and solvent extraction, though refined over time, still form the basis of natural product isolation today. Understanding the biosynthetic pathway opens avenues for genetic engineering to improve yields or create novel analogues. The protocols and data presented in this guide offer a detailed technical foundation for researchers working on the discovery, development, and production of microbial natural products.

References

- 1. First Broad-Spectrum Antibiotic Is Discovered | Research Starters | EBSCO Research [ebsco.com]

- 2. Mildred Rebstock: Profile of the Medicinal Chemist Who Synthesized Chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. acs.org [acs.org]

- 5. Chloramphenicol - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. New Insights into Chloramphenicol Biosynthesis in Streptomyces venezuelae ATCC 10712 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Isolation and characterization of Streptomyces venezuelae mutants blocked in chloramphenicol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New insights into chloramphenicol biosynthesis in Streptomyces venezuelae ATCC 10712 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. US2483892A - Process for the manufacture of chloramphenicol - Google Patents [patents.google.com]

- 13. Growth and ultrastructure of Streptomyces venezuelae during chloramphenicol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Accumulation of intracellular carbon reserves in relation to chloramphenicol biosynthesis by Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. khimexpert.com [khimexpert.com]

- 17. homework.study.com [homework.study.com]

The Critical Role of Stereochemistry: A Technical Guide to the Biological Activity of (+)-Chloramphenicol

For Immediate Release

This technical guide provides an in-depth analysis of the stereospecificity of chloramphenicol, a broad-spectrum antibiotic. Intended for researchers, scientists, and drug development professionals, this document elucidates the relationship between the molecule's three-dimensional structure and its potent antimicrobial activity. Through a detailed examination of its mechanism of action, comparative bioactivity data, and the underlying structural basis for its specificity, this guide underscores the pivotal role of stereochemistry in drug efficacy.

Introduction: The Four Faces of Chloramphenicol

Chloramphenicol, first isolated from Streptomyces venezuelae, is a bacteriostatic agent that has been in clinical use for decades.[1] Its structure is characterized by a p-nitrophenyl group, a propanediol moiety, and a dichloroacetyl tail.[2] The molecule possesses two chiral centers, giving rise to four possible stereoisomers: D-threo, L-threo, D-erythro, and L-erythro.[3] However, only one of these isomers, the D-(-)-threo form, known as (+)-Chloramphenicol in ethanol, exhibits significant antibacterial activity.[2][3][4] This stark difference in biological function among its stereoisomers makes chloramphenicol a classic case study in the importance of stereochemistry in pharmacology.

This guide will explore the molecular basis for this stereospecificity, from its interaction with the bacterial ribosome to the experimental methodologies used to quantify its effects.

Mechanism of Action: A Stereospecific Blockade of Protein Synthesis

The antibacterial effect of chloramphenicol stems from its ability to inhibit protein synthesis in bacteria.[1][3] The active D-threo isomer specifically binds to the 50S subunit of the bacterial ribosome.[3][5] Its binding site is located at the peptidyl transferase center (PTC), the ribosomal core responsible for catalyzing peptide bond formation.[3][6]

By occupying this critical site, chloramphenicol sterically hinders the correct positioning of the aminoacyl-tRNA in the A-site of the ribosome.[5][6] This obstruction prevents the formation of a peptide bond between the growing polypeptide chain (attached to the P-site tRNA) and the incoming amino acid, effectively halting protein elongation and, consequently, bacterial growth.[3][5] Recent high-resolution structural studies have revealed that the binding pocket for chloramphenicol is not static; it is formed by both the 23S rRNA and the nascent polypeptide chain itself, making its inhibitory action context-dependent on the specific amino acid sequence being translated.[3][4]

Fig. 1: Mechanism of Action Pathway for this compound.

Comparative Biological Activity of Stereoisomers

The biological activity of the four chloramphenicol stereoisomers differs dramatically. The D-(-)-threo isomer is the only one with potent antibacterial properties. The other stereoisomers—L-(+)-threo, D-erythro, and L-erythro—are considered biologically inactive or possess negligible activity.[2] This stereoselectivity is a direct consequence of the specific three-dimensional conformation required for effective binding to the ribosomal target.

Studies comparing the isomers have consistently shown the superiority of the D-threo form. For instance, one study indicated an order of activity against Bacillus species as D(-)-threo > L(+)-erythro > D(-)-erythro.[7][8] Another study comparing the R,R-(-)- (D-threo) and S,S-(+)- (L-threo) isomers demonstrated a clear difference in their minimum inhibitory concentrations (MICs) against various bacterial isolates.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the comparative MIC values for the biologically active D-threo (R,R) isomer and the inactive L-threo (S,S) isomer against several bacterial species. Data for the erythro isomers is not widely available, reflecting their established lack of significant activity.

| Bacterial Isolate | Isomer | Minimum Inhibitory Concentration (MIC) (mg/L) |

| Enterococcus spp (Strain 101) | R,R-(-)-Chloramphenicol (D-threo) | 8 |

| S,S-(+)-Chloramphenicol (L-threo) | >128 | |

| Enterococcus spp (Strain 102) | R,R-(-)-Chloramphenicol (D-threo) | 8 |

| S,S-(+)-Chloramphenicol (L-threo) | >128 | |

| Escherichia coli (Strain 105) | R,R-(-)-Chloramphenicol (D-threo) | 4 |

| S,S-(+)-Chloramphenicol (L-threo) | >128 | |

| Proteus spp (Strain 111) | R,R-(-)-Chloramphenicol (D-threo) | 8 |

| S,S-(+)-Chloramphenicol (L-threo) | >128 | |

| (Data sourced from a 2022 study on bacterial isolates from wastewater treatment plants.[9]) |

The Structural Basis of Stereospecificity

The high degree of stereospecificity is dictated by the precise architecture of the chloramphenicol binding site within the peptidyl transferase center of the ribosome. The D-threo configuration allows for a conformation that fits snugly into this pocket, which is formed by specific nucleotides of the 23S rRNA.

Key interactions for the active isomer include:

-

The p-nitrophenyl group: This moiety fits into a hydrophobic pocket formed by rRNA residues.

-

The hydroxyl groups: The specific (1R, 2R) orientation of the hydroxyl groups on the propanediol backbone is critical for forming hydrogen bonds with the ribosome, anchoring the drug in its active conformation.

-

The dichloroacetyl tail: This group is also essential for activity, contributing to the overall binding affinity.

The other isomers (L-threo, D-erythro, and L-erythro) cannot adopt the correct three-dimensional shape to establish these crucial interactions simultaneously. Their altered stereochemistry leads to steric clashes or an inability to form the necessary hydrogen bonds within the binding pocket, resulting in dramatically lower binding affinity and a lack of antibacterial activity.

Fig. 2: Logical Flow of Stereospecific Activity.

Experimental Protocols

The determination of chloramphenicol's activity and binding characteristics relies on standardized in vitro assays. The following sections provide detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

1. Preparation of Antibiotic Stock:

-

Aseptically prepare a stock solution of each chloramphenicol isomer at a high concentration (e.g., 2560 mg/L) in an appropriate solvent (e.g., sterile deionized water or ethanol, depending on solubility) and then dilute to 2x the highest desired final concentration (e.g., 256 µg/mL) in Mueller-Hinton Broth (MHB).[5]

2. Plate Preparation:

-

Using a 96-well microtiter plate, dispense 100 µL of sterile MHB into all wells.

-

Add 100 µL of the 2x antibiotic stock solution to the wells in the first column.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the final dilution column.[5]

3. Inoculum Preparation:

-

Grow the bacterial test strain in MHB overnight at 37°C.

-

Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Inoculation and Incubation:

-

Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial inoculum, resulting in a final volume of 200 µL and bringing the antibiotic concentrations to their final 1x values.

-

Include a growth control well (MHB + inoculum, no antibiotic).

-

Seal the plate and incubate at 37°C for 18-24 hours.

5. Result Interpretation:

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth).

Ribosome Binding Assay: Competitive Fluorescence Polarization

This assay measures the ability of unlabeled chloramphenicol isomers to compete with a fluorescently-labeled ligand for binding to the ribosome.

1. Reagents and Buffers:

-

Purified 70S bacterial ribosomes (e.g., from E. coli).

-

Fluorescently-labeled antibiotic that binds to the 50S subunit (e.g., BODIPY-Erythromycin).

-

Binding Buffer: 20 mM HEPES-KOH (pH 7.5), 50 mM NH₄Cl, 10 mM Mg(CH₃COO)₂, 0.05% Tween-20.[10]

-

Test compounds: Solutions of each chloramphenicol isomer at various concentrations.

2. Assay Procedure:

-

In a microplate, combine the fluorescent ligand (e.g., 4 nM BODIPY-Erythromycin) with ribosomes (e.g., 25 nM) in the binding buffer.[10]

-

Incubate for 30 minutes at 25°C to allow the fluorescent ligand-ribosome complex to form.[10]

-

Add the chloramphenicol isomer solutions in a range of concentrations to the wells.

-

Incubate the mixture for an additional 1-2 hours to reach equilibrium.[10]

3. Data Acquisition:

-

Measure the fluorescence polarization (FP) of each well using a suitable plate reader. High FP indicates the fluorescent ligand is bound to the large ribosome; low FP indicates it has been displaced.

4. Data Analysis:

-

Plot the FP values against the logarithm of the competitor (chloramphenicol isomer) concentration.

-

Fit the data to a competitive binding equation to determine the IC₅₀ (the concentration of isomer that displaces 50% of the fluorescent ligand), from which the binding affinity (Ki) can be calculated.

Fig. 3: Broth Microdilution MIC Workflow.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of chloramphenicol isomers on the translation of a specific mRNA in a cell-free system.

1. System Components:

-

A bacterial cell-free transcription/translation system (e.g., E. coli S30 extract).[11]

-

A DNA template encoding a reporter protein (e.g., Firefly Luciferase).

-

Amino acid mix and energy source (ATP, GTP).

-

Test compounds: Solutions of each chloramphenicol isomer.

2. Assay Procedure:

-

Combine the S30 extract, DNA template, amino acids, and energy source in a reaction tube or microplate well.

-

Add the chloramphenicol isomers at various concentrations (a no-drug control is essential).

-

Incubate the reaction at 37°C for a set period (e.g., 1-2 hours) to allow for transcription and translation.

3. Signal Detection:

-

Add the substrate for the reporter enzyme (e.g., luciferin for luciferase).

-

Measure the resulting signal (e.g., luminescence) with a plate reader. The signal intensity is directly proportional to the amount of functional protein synthesized.[11]

4. Data Analysis:

-

Normalize the signal from the drug-treated samples to the no-drug control.

-

Plot the percentage of inhibition against the logarithm of the isomer concentration to determine the IC₅₀ for protein synthesis inhibition.

Conclusion and Implications for Drug Development

The profound stereospecificity of chloramphenicol serves as a fundamental example of the structure-activity relationship in drug design. Only the D-(-)-threo isomer possesses the precise three-dimensional arrangement necessary for high-affinity binding to the bacterial ribosome's peptidyl transferase center, leading to the effective inhibition of protein synthesis. The remaining three stereoisomers are rendered inactive by their inability to conform to the stringent structural requirements of the binding site.

This technical guide highlights that a comprehensive understanding of a drug's stereochemistry is not merely an academic exercise but a critical component of drug discovery and development. For researchers, it reinforces the need to consider and evaluate all stereoisomers of a chiral drug candidate, as biological activity can be confined to a single isomer. For drug development professionals, it underscores the importance of stereoselective synthesis and purification to ensure the efficacy and safety of the final therapeutic product, avoiding the administration of inactive or potentially off-target isomers. The principles demonstrated by chloramphenicol continue to inform the rational design of new, potent, and highly specific antimicrobial agents.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis for the context-specific action of the classic peptidyl transferase inhibitor chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis for the context-specific action of the classic peptidyl transferase inhibitor chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. Structural insights into context-dependent inhibitory mechanisms of chloramphenicol in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective Bacterial Metabolism of Antibiotics in Environmental Bacteria – A Novel Biochemical Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for the inability of chloramphenicol to inhibit peptide bond formation in the presence of A-site glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mode of Action of (+)-Chloramphenicol in Inhibiting Peptidyl Transferase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanisms by which the antibiotic (+)-chloramphenicol inhibits the peptidyl transferase center (PTC) of the bacterial ribosome, a critical process in protein synthesis. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in microbiology, structural biology, and antibiotic drug development.

Executive Summary

This compound is a broad-spectrum bacteriostatic antibiotic that functions by reversibly binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase reaction, the fundamental step of peptide bond formation. This inhibition is primarily achieved by chloramphenicol occupying the A-site of the PTC, thereby sterically hindering the proper accommodation of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA). Recent structural and kinetic studies have revealed a nuanced, context-specific mode of inhibition, where the efficacy of chloramphenicol is significantly influenced by the amino acid sequence of the nascent polypeptide chain. This guide will delve into the quantitative aspects of this inhibition, detail the experimental protocols used to elucidate this mechanism, and provide visual representations of the key molecular interactions and pathways.

Quantitative Data on Chloramphenicol Inhibition

The inhibitory potency of chloramphenicol has been quantified through various biochemical and microbiological assays. The following tables summarize key quantitative data, providing a comparative overview of its activity.

Table 1: Inhibition and Dissociation Constants of Chloramphenicol

| Parameter | Value | Organism/System | Method | Reference |

| Ki (competitive inhibition) | 0.7 µM | Escherichia coli cell-free system | Kinetic analysis (puromycin reaction) | |

| KD1 (high affinity site) | 2 µM | Deinococcus radiodurans ribosome | X-ray crystallography | |

| KDapp | 2.8 ± 0.5 µM | E. coli 70S ribosome | Competition binding with BODIPY-ERY | |

| KDapp | 2.6 ± 1.5 µM | E. coli 70S ribosome | Competition binding with BODIPY-CAM | |

| Dissociation Constants of Analogs | 4.3-10 µM | E. coli ribosomes | Displacement of fluorescent erythromycin analog |

Table 2: Minimum Inhibitory Concentrations (MIC) of Chloramphenicol

| Organism | MIC Range (µg/mL) | Reference |

| Escherichia coli | 2 - >128 | |

| Anaerobic bacteria | 12.5 (inhibited all but three strains) | |

| Drug-resistant bacteria | 1.0–128.0 |

Experimental Protocols

The elucidation of chloramphenicol's mode of action has been made possible through a variety of sophisticated experimental techniques. This section provides detailed methodologies for key experiments.

Puromycin Reaction Assay for Peptidyl Transferase Activity

The puromycin reaction is a classic method to assess the activity of the ribosomal peptidyl transferase center. Puromycin, an analog of the 3' end of aminoacyl-tRNA, can act as an acceptor substrate for the nascent polypeptide chain, leading to premature chain termination. Inhibition of this reaction is indicative of an antibiotic targeting the PTC.

Protocol:

-

Preparation of Ribosomal Complexes:

-

Isolate 70S ribosomes from the bacterial species of interest (e.g., E. coli) using standard ultracentrifugation techniques.

-

Program the ribosomes with a suitable mRNA template (e.g., poly(U)) and a P-site substrate, such as N-acetyl-[14C]-Phe-tRNAPhe. This forms a stable initiation complex.

-

-

Inhibition Assay:

-

Pre-incubate the ribosomal complexes with varying concentrations of chloramphenicol for a specified time at 37°C to allow for binding.

-

Initiate the peptidyl transferase reaction by adding a saturating concentration of puromycin.

-

The reaction allows the transfer of the radiolabeled N-acetyl-[14C]-phenylalanine from the P-site tRNA to puromycin, forming N-acetyl-[14C]-Phe-puromycin.

-

-

Product Extraction and Quantification:

-

Terminate the reaction by adding a high concentration of a salt solution (e.g., magnesium acetate).

-

Extract the N-acetyl-[14C]-Phe-puromycin product into an organic solvent, such as ethyl acetate. The unreacted N-acetyl-[14C]-Phe-tRNAPhe will remain in the aqueous phase.

-

Quantify the amount of radioactivity in the organic phase using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the amount of product formed as a function of chloramphenicol concentration to determine the IC50 value.

-

Perform kinetic analysis by varying the substrate (puromycin) concentration at different fixed concentrations of the inhibitor (chloramphenicol) to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constant (Ki).

-

X-ray Crystallography of Ribosome-Chloramphenicol Complexes

X-ray crystallography provides high-resolution structural information on the binding of chloramphenicol to the ribosome, revealing the precise molecular interactions.

Methodology:

-

Ribosome Crystallization:

-

Purify 70S ribosomes or 50S ribosomal subunits to a high degree of homogeneity.

-

Crystallize the ribosomes, typically from extremophilic organisms like Thermus thermophilus or Deinococcus radiodurans, which often yield more stable crystals. Crystallization is usually achieved by vapor diffusion in the presence of specific precipitants and salts.

-

-

Soaking or Co-crystallization with Chloramphenicol:

-

Soaking: Transfer pre-formed ribosome crystals into a cryo-protectant solution containing a high concentration of chloramphenicol (e.g., 100 µM to 1 mM) for a defined period to allow the antibiotic to diffuse into the crystal and bind to the ribosome.

-

Co-crystallization: Add chloramphenicol to the ribosome solution before setting up the crystallization trials.

-

-

Data Collection and Structure Determination:

-

Flash-cool the crystals in liquid nitrogen to prevent radiation damage.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement, using a previously determined ribosome structure as a search model.

-

Refine the atomic model against the experimental data, and build the chloramphenicol molecule into the observed electron density.

-

-

Analysis of Interactions:

-

Analyze the final structure to identify the specific ribosomal RNA nucleotides and ribosomal protein residues that interact with the bound chloramphenicol molecule. This includes identifying hydrogen bonds, van der Waals contacts, and stacking interactions.

-

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful in vivo technique to determine the precise locations of translating ribosomes on mRNA transcripts at a genome-wide scale. It can be used to identify antibiotic-induced ribosome stalling at specific codons.

Protocol:

-

Cell Culture and Antibiotic Treatment:

-

Grow a bacterial culture to mid-log phase.

-

Treat the culture with a specific concentration of chloramphenicol for a short period to arrest translation.

-

-

Cell Lysis and Ribosome Footprint Generation:

-

Rapidly harvest the cells and lyse them under conditions that preserve ribosome-mRNA complexes.

-

Treat the lysate with a nuclease (e.g., micrococcal nuclease) to digest all mRNA that is not protected by ribosomes. This generates "ribosome footprints

-

An In-depth Technical Guide to the Structure-Activity Relationship of (+)-Chloramphenicol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of (+)-Chloramphenicol (CAM), a broad-spectrum bacteriostatic antibiotic. By dissecting its molecular structure and examining the consequences of chemical modifications, we can understand the critical features required for its antibacterial activity. This knowledge is paramount for the rational design of novel derivatives with improved efficacy, reduced toxicity, and the ability to overcome bacterial resistance.

Introduction to Chloramphenicol

First isolated from Streptomyces venezuelae in 1947, chloramphenicol was the first broad-spectrum antibiotic to be discovered and subsequently synthesized on a large scale.[1][2] Its clinical use is now limited due to potential severe side effects, such as bone marrow suppression and aplastic anemia, but it remains a vital tool for treating serious infections like typhoid fever and bacterial meningitis, particularly when other antibiotics are ineffective.[1][3][4]

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in prokaryotes.[3][5] It specifically binds to the 50S subunit of the bacterial 70S ribosome, obstructing the peptidyl transferase step and thereby preventing the formation of peptide bonds.[3][6] The molecule's structure can be divided into three key regions, each playing a crucial role in its biological activity: the p-nitrophenyl moiety, the D-threo-2-amino-1,3-propanediol side chain, and the dichloroacetyl tail.[1] Understanding the SAR of each component is essential for modifying the parent compound.

Core Structure-Activity Relationship (SAR) Analysis

The antibacterial activity of chloramphenicol is highly dependent on its specific chemical structure. Modifications to any of the three main components can drastically alter its efficacy.

-

The p-Nitrophenyl Moiety: This aromatic ring is a critical pharmacophore.

-

Nitro Group: The p-nitro group is essential for activity. Its replacement by other groups like amino (NH2), methylsulfonyl (CH3SO2), or other electron-withdrawing groups can lead to a significant loss of antibacterial potency.[7][8][9] However, the methylsulfonyl group in thiamphenicol, an analog, allows the molecule to retain a similar mechanism of action.[7] The reduction of the nitro group to its amino derivative results in a complete loss of biological activity.[7]

-

Position of the Substituent: The para-position of the nitro group is optimal. Shifting it to the ortho or meta position results in a considerable decrease or loss of activity.[9]

-

Phenyl Ring: Replacing the phenyl ring with other aromatic or heterocyclic systems also leads to inactive compounds.[9]

-

-

The D-threo-2-amino-1,3-propanediol Moiety: The stereochemistry and composition of this side chain are paramount.

-

Stereoisomerism: Of the four possible stereoisomers, only the D-threo isomer possesses significant antibacterial activity.[9] This stereospecificity highlights the precise nature of the drug's interaction with its ribosomal target.

-

Hydroxyl Groups: The two hydroxyl groups at positions 1 and 3 are vital for binding to the ribosome. Modifications, such as replacement of the primary alcohol group at carbon 3 with fluorine, have been shown to retain biological activity.[7] Acylation of these hydroxyl groups can also modulate activity.[10][11]

-

-

The Dichloroacetyl Moiety: This acyl side chain is crucial for the molecule's antibacterial function.

-

Halogen Atoms: The two chlorine atoms are important. Replacing them with other halogens or other groups generally reduces activity.

-

Acyl Group: Replacing the dichloroacetyl group with other acyl groups or linking amino acids can result in derivatives with retained, albeit sometimes reduced, antibacterial activity.[4] Such modifications are an active area of research to create new pharmacophores.[4][10][12]

-

Quantitative Data on Chloramphenicol SAR

The following table summarizes the effects of various structural modifications on the antibacterial activity of chloramphenicol.

| Structural Moiety | Modification | Effect on Antibacterial Activity | Reference |

| p-Nitrophenyl | Replacement of p-nitro group with other substituents (e.g., -NH2, -N(CH3)2, -SO2CH3) | Generally leads to a significant decrease or loss of activity. Thiamphenicol (-SO2CH3) is a notable exception that retains activity. | [7][8] |

| Shifting the nitro group from para to ortho or meta position | Loss of activity. | [9] | |

| Replacement of the phenyl ring with other aromatic or cycloalkyl groups | Loss of activity. | [9] | |

| Propanediol Side Chain | Alteration of stereochemistry from D-threo to other isomers (L-threo, D-erythro, L-erythro) | Results in inactive compounds. | [9] |

| Replacement of the primary hydroxyl group at C-3 with fluorine | Activity is retained. | [7] | |

| Acylation of the primary (C-3) or secondary (C-1) hydroxyl group | Activity can be retained or modulated. Can be used to create prodrugs. | [10][11] | |

| Dichloroacetyl Moiety | Hydrolysis of the amide bond to form 2-amino-1-(4-nitrophenyl)propane-1,3-diol | Complete loss of activity. | [2][13] |

| Replacement of dichloroacetyl with other acyl groups | Activity is generally reduced. | [14] | |

| Replacement of dichloroacetyl tail with amino acids | Can result in promising new pharmacophores with retained activity. | [4] | |

| Conjugation of peptides to the succinate ester of chloramphenicol | Can enhance the efficacy of the resulting prodrugs. | [15] |

Mechanism of Action: Inhibition of Protein Synthesis

Chloramphenicol's primary mechanism involves the inhibition of protein synthesis in bacteria. It binds to the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[5][16] This binding action physically blocks the correct positioning of the aminoacyl-tRNA, thereby preventing the formation of a peptide bond between the growing polypeptide chain and the incoming amino acid.[3][17] The result is a halt in protein elongation, leading to a bacteriostatic effect.[3][6]

Caption: Mechanism of action of Chloramphenicol on the bacterial ribosome.

Experimental Protocols

A. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18] The broth microdilution method is a standardized and widely used technique.[19][20]

1. Materials:

- 96-well microtiter plates

- Cation-adjusted Mueller-Hinton Broth (CAMHB)

- Bacterial strain of interest (e.g., E. coli, S. aureus)

- Chloramphenicol and analog stock solutions

- Spectrophotometer

- Incubator (37°C)

2. Procedure:

- Inoculum Preparation: Culture the test bacteria in CAMHB overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[19]

- Serial Dilution: Prepare a two-fold serial dilution of the antibiotic compounds directly in the 96-well plate. For each compound, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the stock antibiotic solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer down to well 10. Discard 100 µL from well 10. Wells 11 (no antibiotic) and 12 (no antibiotic, no bacteria) will serve as positive and negative growth controls, respectively.

- Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to the negative control well (well 12).

- Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[18]

- Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).[18][20] The positive control well should be turbid, and the negative control well should be clear.

B. In Vitro Protein Synthesis Inhibition Assay

This cell-free assay directly measures the ability of a compound to inhibit translation.

1. Principle: A bacterial cell lysate (containing ribosomes, tRNAs, and necessary enzymes) is combined with a template mRNA (e.g., luciferase mRNA), amino acids (one of which is radioactively labeled, like [35S]-methionine), and an energy source (ATP, GTP). The incorporation of the radiolabeled amino acid into a newly synthesized polypeptide is measured.

2. General Procedure:

- Prepare a bacterial S30 cell-free extract.

- Set up reaction mixtures containing the S30 extract, buffer, amino acid mixture (with [35S]-methionine), energy source, and the template mRNA.

- Add varying concentrations of chloramphenicol or its analogs to the reaction tubes.

- Incubate the reactions at 37°C to allow for protein synthesis.

- Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

- Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

- The reduction in radioactivity in the presence of the test compound compared to a no-drug control indicates the level of protein synthesis inhibition.[4]

Visualizing Workflows and Relationships

Caption: Experimental workflow for Chloramphenicol SAR studies.

Caption: Logical relationships in Chloramphenicol's structure-activity profile.

Conclusion

The structure-activity relationship of this compound is remarkably well-defined and stringent. The D-threo configuration, the p-nitrophenyl group, and the dichloroacetyl side chain are all indispensable for its potent antibacterial activity. While many modifications lead to a loss of function, targeted changes, particularly at the hydroxyl and dichloroacetyl moieties, have yielded analogs that retain activity.[4][7] This foundational SAR knowledge continues to guide modern medicinal chemistry efforts. The goal is to leverage the chloramphenicol scaffold to design new antibiotics that can overcome resistance mechanisms, exhibit a broader spectrum of activity, and, most importantly, possess a more favorable safety profile, mitigating the hematological toxicity associated with the parent drug.

References

- 1. Chloramphenicol | PDF [slideshare.net]

- 2. scispace.com [scispace.com]

- 3. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 4. Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. letstalkacademy.com [letstalkacademy.com]

- 6. youtube.com [youtube.com]

- 7. Chloramphenicol: Relation of Structure to Activity and Toxicity | Annual Reviews [annualreviews.org]

- 8. Synthesis and Antibiotic Properties of Chloramphenicol Reduction Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Structure-Activity Relationship of Peptide Conjugated Chloramphenicol for Inhibiting E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Spectrum of Activity of (+)-Chloramphenicol against Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol, a broad-spectrum antibiotic, has been a cornerstone in treating a variety of bacterial infections since its discovery. This technical guide provides a comprehensive overview of the in-vitro activity of the dextrorotatory isomer, (+)-Chloramphenicol, against a range of clinically significant Gram-positive and Gram-negative bacteria. Detailed experimental protocols for susceptibility testing, a thorough examination of its mechanism of action, and the prevalent mechanisms of bacterial resistance are presented. Quantitative data on its potency are summarized in structured tables, and key biological pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding for research and drug development professionals.

Introduction

This compound, originally derived from the bacterium Streptomyces venezuelae, is a potent bacteriostatic agent that inhibits protein synthesis in bacteria.[1] Its broad spectrum of activity encompasses a wide array of Gram-positive and Gram-negative organisms, making it a valuable therapeutic option, particularly in cases where other antibiotics are ineffective.[2] However, the emergence of resistance and the potential for serious side effects necessitate a thorough understanding of its activity and the mechanisms by which bacteria evade its effects. This guide aims to provide an in-depth technical resource on the antibacterial profile of this compound.

Spectrum of Activity: Quantitative Analysis

The in-vitro efficacy of this compound is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for this compound against key Gram-positive and Gram-negative bacteria.

Table 1: Spectrum of Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | General Susceptibility |

| Staphylococcus aureus | 2 - 4 | 8 - 32 | Generally susceptible, but resistance is increasing.[2][3] |

| Streptococcus pneumoniae | 2 - 4 | 4 - 8 | Susceptibility varies by region, with some resistance reported.[4][5] |

| Enterococcus faecalis | 8 | 16 | Moderately susceptible; often used in combination therapy. |

Table 2: Spectrum of Activity of this compound against Gram-Negative Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | General Susceptibility |

| Escherichia coli | 4 - 8 | 16 - 256 | Susceptibility is variable due to widespread resistance.[6] |

| Klebsiella pneumoniae | 4 - 8 | >32 | Resistance is common, often mediated by plasmids. |

| Pseudomonas aeruginosa | >64 | >64 | Intrinsically resistant due to low permeability and efflux pumps.[7] |

| Haemophilus influenzae | 1 - 2 | 2 - 4 | Generally susceptible, though resistance has been reported.[8][9] |

| Salmonella enterica | 2 - 4 | 8 - 128 | Susceptibility has returned in some regions after a period of widespread resistance.[10][11] |

Experimental Protocols for Susceptibility Testing

Accurate determination of bacterial susceptibility to chloramphenicol is crucial for clinical decision-making and surveillance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for this purpose.

Broth Microdilution Method (CLSI M07)

The broth microdilution method is a quantitative technique to determine the MIC of an antimicrobial agent.

Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of chloramphenicol in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism after incubation.

Detailed Methodology:

-

Preparation of Chloramphenicol Stock Solution: A stock solution of chloramphenicol is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to the desired starting concentration.

-

Preparation of Inoculum: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

-

Inoculation of Microdilution Plates: Serial twofold dilutions of chloramphenicol are prepared in the wells of a 96-well microtiter plate containing CAMHB. Each well is then inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.[13]

-

Reading and Interpretation of Results: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of chloramphenicol at which there is no visible growth.

Disk Diffusion Method (EUCAST)

The disk diffusion method is a qualitative or semi-quantitative test that provides a categorical result (susceptible, intermediate, or resistant).

Principle: A paper disk impregnated with a specified amount of chloramphenicol is placed on an agar plate that has been uniformly inoculated with the test bacterium. During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and interpreted according to established breakpoints.

Detailed Methodology:

-

Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a turbidity of a 0.5 McFarland standard.[12][14]

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing it against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly streaked with the swab in three directions to ensure confluent growth.[14]

-

Application of Antibiotic Disks: Within 15 minutes of inoculation, a chloramphenicol disk (typically 30 µg) is applied to the surface of the agar using sterile forceps. The disk should be pressed down firmly to ensure complete contact with the agar.

-